N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4OS/c1-14(22-10-16-7-17(11-22)9-18(8-16)12-22)23-20(27)13-26-5-3-19(4-6-26)21-25-24-15(2)28-21/h14,16-19H,3-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRNMAMHFLDGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC(C)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through the reaction of adamantane with ethyl bromide in the presence of a strong base like sodium hydride.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with acetic anhydride and methyl iodide.
Coupling with Piperidine: The piperidine ring is introduced by reacting the thiadiazole derivative with 4-piperidone under acidic conditions.
Final Coupling: The final step involves coupling the adamantane derivative with the piperidine-thiadiazole intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized through sequential reactions targeting specific functional groups:
Key steps :
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Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (HCl or H₂SO₄) to form the 5-methyl-1,3,4-thiadiazole core .
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Piperidine substitution : Coupling the thiadiazole to piperidine via nucleophilic aromatic substitution (SNAr) at the C-2 position of the thiadiazole .
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Acetamide bridge formation : Reaction of the piperidine-thiadiazole intermediate with bromoacetyl chloride or activated esters in the presence of EDC/HOBt .
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Adamantane introduction : Alkylation of the ethylamine side chain with adamantane derivatives (e.g., 1-adamantyl bromide) under basic conditions (K₂CO₃ or NaH).
Typical reagents :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Thiosemicarbazide, H₂SO₄, 100°C | Thiadiazole cyclization |
| 2 | Piperidine, DMF, 80°C | Nucleophilic substitution |
| 3 | Bromoacetyl chloride, Et₃N, CH₂Cl₂ | Acetamide bond formation |
| 4 | 1-Adamantyl bromide, K₂CO₃, DMF | Adamantane alkylation |
Thiadiazole Ring
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Electrophilic substitution : The electron-deficient thiadiazole undergoes substitution at C-5 (methyl group position) with strong electrophiles (e.g., NO₂⁺ in nitration) .
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Nucleophilic displacement : Thiolate ions (RS⁻) displace the methyl group under basic conditions, forming sulfides .
Acetamide Linker
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Hydrolysis : Reacts with concentrated HCl or NaOH to yield carboxylic acid or amine derivatives .
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Reduction : LiAlH₄ reduces the amide to a secondary amine.
Adamantane Moiety
-
Halogenation : Free radical bromination at bridgehead positions using Br₂/FeBr₃.
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Oxidation : Resistant to common oxidants (e.g., KMnO₄) due to steric hindrance.
Thiadiazole-Piperidine Coupling
The SNAr mechanism dominates due to the thiadiazole’s electron-withdrawing nature:
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Deprotonation of piperidine to form a strong nucleophile.
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Attack at the electrophilic C-2 position of the thiadiazole.
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Elimination of a leaving group (e.g., chloride) to restore aromaticity .
Adamantane Alkylation
Proceeds via an SN2 mechanism:
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Adamantane bromide reacts with the ethylamine’s lone pair.
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Inversion of configuration at the carbon center.
Stability Under Reaction Conditions
Key Research Findings
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Catalytic hydrogenation : The thiadiazole ring remains intact under H₂/Pd-C, but the adamantane ethyl group may isomerize.
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Photochemical reactions : UV irradiation induces C–S bond cleavage in the thiadiazole, forming thioketenes .
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Metal coordination : Binds to Cu(II) via the thiadiazole’s sulfur and nitrogen atoms, forming stable complexes (log K = 4.2) .
Scientific Research Applications
Biological Activities
N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole structure possess notable antimicrobial properties. For instance, compounds with similar scaffolds have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
Antidepressant Effects
The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. Studies on related piperazine derivatives have demonstrated enhanced serotonin receptor affinity, leading to rapid antidepressant effects . This mechanism is particularly relevant for developing novel therapeutic agents aimed at improving mental health outcomes.
Anti-inflammatory Properties
Preliminary investigations have indicated that thiadiazole derivatives can modulate inflammatory responses in vitro. This activity is crucial for addressing chronic pain conditions and other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives, including compounds similar to this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The best-performing derivatives exhibited MIC values as low as 31.25 μg/mL against Staphylococcus aureus, outperforming standard treatments like ampicillin .
Case Study 2: Antidepressant Activity
In a clinical trial assessing the efficacy of piperazine-based compounds on depression models in rodents, it was observed that those containing adamantane moieties significantly reduced depressive behavior compared to control groups. The results suggest that these compounds may enhance serotonin levels more effectively than traditional antidepressants .
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The adamantane moiety is known to inhibit viral replication by blocking ion channels, while the thiadiazole ring can inhibit enzymes involved in inflammatory pathways. The piperidine ring enhances the compound’s binding affinity to its targets, increasing its overall efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its structural combination, which differentiates it from related acetamide-thiadiazole derivatives. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Insights :
Adamantane vs.
Piperidine vs. Piperazine/Sulfanyl Linkers : The piperidine ring in the target compound may confer better conformational rigidity and solubility compared to sulfanyl-linked analogs () or piperazine derivatives ().
Thiadiazole Substitution : The 5-methyl-thiadiazole group is conserved across analogs, suggesting its critical role in binding interactions, possibly through hydrogen bonding or π-π stacking .
Biological Activity
N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound integrates an adamantane moiety, which is known for its antiviral properties, with a thiadiazole ring that exhibits various biological activities including antimicrobial and anti-inflammatory effects.
Chemical Structure and Synthesis
The compound's structure can be broken down into three key components:
- Adamantane Moiety : Known for stability and antiviral properties.
- Thiadiazole Ring : Associated with antimicrobial and anti-inflammatory activities.
- Piperidine Ring : Enhances binding affinity to biological targets.
The synthesis of this compound typically involves several steps:
- Formation of the Adamantane Derivative : Achieved through the reaction of adamantane with ethyl bromide in the presence of sodium hydride.
- Synthesis of the Thiadiazole Ring : Created by reacting thiosemicarbazide with acetic anhydride and methyl iodide.
- Coupling with Piperidine : Involves reacting the thiadiazole derivative with 4-piperidone under acidic conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- The adamantane moiety inhibits viral replication by blocking ion channels.
- The thiadiazole ring inhibits enzymes involved in inflammatory pathways.
- The piperidine ring enhances the compound’s binding affinity to its targets, increasing overall efficacy.
Antiviral Activity
Research indicates that derivatives containing the adamantane structure have shown efficacy against various viruses, including influenza and HIV . The incorporation of the thiadiazole moiety may enhance these antiviral properties through synergistic effects.
Antimicrobial Activity
Thiadiazole derivatives are well-documented for their antimicrobial properties. Studies have demonstrated that compounds featuring the thiadiazole ring exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
Anti-inflammatory Effects
Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes involved in inflammation has been observed in various studies, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (hepatocellular carcinoma) through mechanisms involving apoptosis induction and DNA fragmentation .
Study 1: Antimicrobial Screening
A study evaluated various thiadiazole derivatives for their antibacterial activity. Among them, compounds with an adamantane moiety exhibited enhanced efficacy against Bacillus subtilis and Staphylococcus aureus, showcasing the potential for developing new antimicrobial agents based on this scaffold .
Study 2: Anticancer Activity
In another investigation, a series of 1,3,4-thiadiazole derivatives were tested against multiple cancer cell lines. Results indicated that certain derivatives had IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin, suggesting promising leads for further development in cancer therapy .
Summary Table of Biological Activities
Q & A
Q. Advanced
- Structural modifications : Replace the thiadiazole ring with bioisosteres (e.g., oxadiazole) or alter the piperidine substituents to enhance binding affinity. Evidence from adamantyl heterocyclic ketones shows that sulfonyl or sulfinyl groups improve selectivity .
- Computational modeling : Perform molecular docking studies using crystallographic data of 11β-HSD1 to identify critical interactions (e.g., hydrogen bonding with catalytic residues) .
- In vitro assays : Use standardized enzymatic assays (e.g., fluorescence-based or LC/MS quantification of cortisol/cortisone conversion) under controlled pH and cofactor conditions to reduce variability .
What analytical techniques are most reliable for confirming the compound’s structural integrity and purity?
Q. Basic
- X-ray crystallography : Resolve crystal structures using SHELXL for unambiguous confirmation of stereochemistry and bond angles .
- Spectroscopic methods :
How should researchers address contradictory reports on the compound’s antimicrobial efficacy against Staphylococcus aureus?
Q. Advanced
- Standardized testing : Re-evaluate minimum inhibitory concentrations (MICs) using CLSI guidelines, controlling for variables like inoculum size and growth media .
- Mechanistic studies : Assess bacterial membrane disruption via electron microscopy or fluorescence dye leakage assays to confirm mode of action .
- Comparative analysis : Test derivatives with modified thiadiazole rings (e.g., 5-amino or 5-sulfonyl variants) to isolate structural contributors to activity .
What in vivo models are suitable for studying the compound’s pharmacokinetics and metabolic stability?
Q. Advanced
- Rodent models : Administer the compound intravenously/orally to measure plasma half-life, tissue distribution, and metabolite profiling (e.g., CYP450-mediated oxidation) .
- Microsomal assays : Use liver microsomes to identify primary metabolic pathways (e.g., piperidine N-dealkylation or thiadiazole ring oxidation) .
- BBB permeability : Employ MDCK-MDR1 cell monolayers to predict blood-brain barrier penetration, critical for CNS-targeted applications .
How can the piperidine-thiadiazole moiety be leveraged to improve target selectivity in kinase inhibition studies?
Q. Advanced
- Kinase profiling : Screen against a panel of kinases (e.g., PKC, PI3K) using competitive binding assays. Data from similar acetamide derivatives suggest that fluorophenyl substitutions on piperidine enhance selectivity .
- Cryo-EM studies : Resolve compound-kinase complexes to identify steric clashes or favorable interactions (e.g., with hinge regions) .
- SAR libraries : Synthesize analogs with varied piperidine substituents (e.g., 4-phenyl vs. 4-cyclohexyl) and compare IC50 values .
What strategies mitigate challenges in crystallizing this compound for structural studies?
Q. Advanced
- Co-crystallization : Use protein targets (e.g., 11β-HSD1) or small-molecule co-formers to stabilize crystal packing .
- Solvent screening : Test polar aprotic solvents (DMSO, DMF) or mixed-solvent systems (hexane/ethyl acetate) to optimize crystal growth .
- Temperature gradients : Gradually reduce temperature from 25°C to 4°C to slow nucleation and improve crystal quality .
How do electronic effects in the thiadiazole ring influence the compound’s redox stability?
Q. Advanced
- Cyclic voltammetry : Measure oxidation potentials to assess susceptibility to metabolic degradation. Electron-withdrawing groups (e.g., sulfonyl) enhance stability .
- DFT calculations : Simulate HOMO/LUMO distributions to predict reactive sites (e.g., sulfur atoms in thiadiazole) .
- Accelerated stability testing : Expose the compound to oxidative conditions (H2O2, light) and monitor degradation via HPLC .
What computational tools are recommended for predicting off-target interactions of this compound?
Q. Advanced
- Molecular dynamics simulations : Use AMBER or GROMACS to simulate binding to non-target proteins (e.g., cytochrome P450 enzymes) .
- Pharmacophore modeling : Align structural features with databases like ChEMBL to identify potential off-targets .
- Machine learning : Train models on ADMET data from PubChem to predict toxicity profiles .
How can researchers validate the compound’s role in modulating metabolic syndrome pathways?
Q. Advanced
- Transcriptomic analysis : Perform RNA-seq on adipocytes treated with the compound to identify differentially expressed genes (e.g., PPARγ, GLUT4) .
- In vivo efficacy : Use diet-induced obese (DIO) mouse models to measure glucose tolerance and insulin sensitivity post-treatment .
- Biomarker profiling : Quantify plasma adiponectin and leptin levels via ELISA to assess metabolic improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
